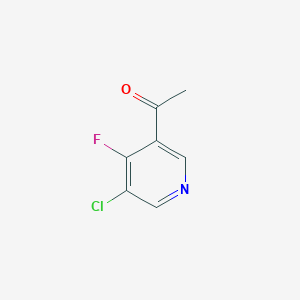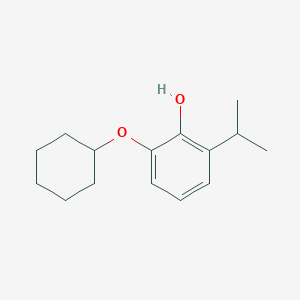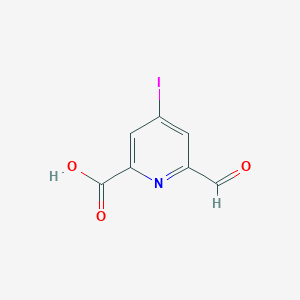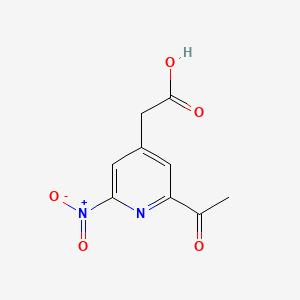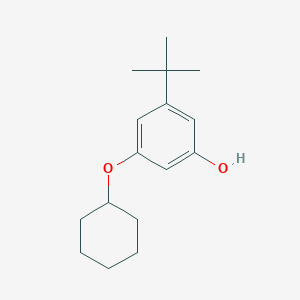
3-Tert-butyl-5-(cyclohexyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-5-(cyclohexyloxy)phenol: is an organic compound characterized by a phenolic structure with a tert-butyl group at the 3-position and a cyclohexyloxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-(cyclohexyloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, tert-butyl chloride, and cyclohexanol.
Alkylation: Phenol undergoes alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the alkylation and etherification reactions.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-tert-butyl-5-(cyclohexyloxy)phenol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Quinones
Reduction: Reduced phenolic compounds
Substitution: Halogenated or nitrated phenolic derivatives
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antioxidant: Acts as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.
Enzyme Inhibition: Inhibits certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its antioxidant and enzyme inhibitory properties.
Therapeutics: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress.
Industry:
Polymer Stabilization: Used as a stabilizer in polymers to prevent degradation.
Additives: Incorporated into lubricants and fuels to enhance performance and longevity.
Mécanisme D'action
Mechanism: The mechanism by which 3-tert-butyl-5-(cyclohexyloxy)phenol exerts its effects involves:
Antioxidant Activity: The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Molecular Targets and Pathways:
Free Radicals: Targets reactive oxygen species (ROS) and neutralizes them.
Enzymes: Inhibits enzymes involved in oxidative stress pathways, such as lipoxygenases and cyclooxygenases.
Comparaison Avec Des Composés Similaires
3-tert-Butylphenol: Lacks the cyclohexyloxy group, making it less effective as an antioxidant.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant but with different structural features and applications.
4-tert-Butylcatechol: Contains two hydroxyl groups, providing different reactivity and applications.
Uniqueness: 3-tert-butyl-5-(cyclohexyloxy)phenol is unique due to the presence of both tert-butyl and cyclohexyloxy groups, which enhance its antioxidant properties and make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C16H24O2 |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
3-tert-butyl-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)12-9-13(17)11-15(10-12)18-14-7-5-4-6-8-14/h9-11,14,17H,4-8H2,1-3H3 |
Clé InChI |
NLUAELPAGDWFCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)OC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


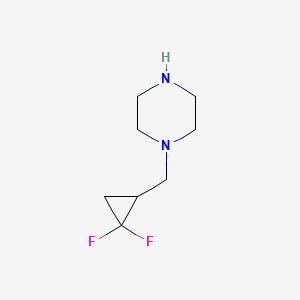

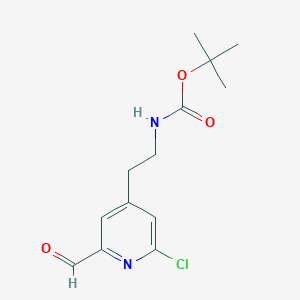
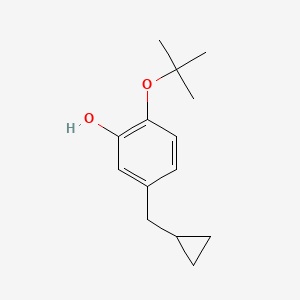
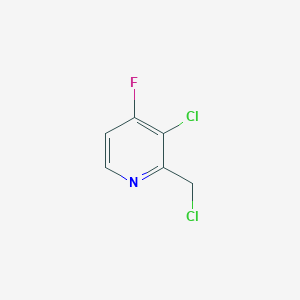

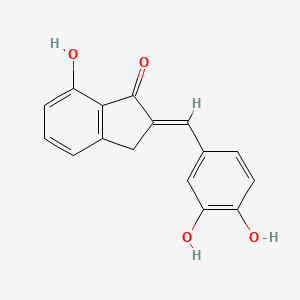
![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
